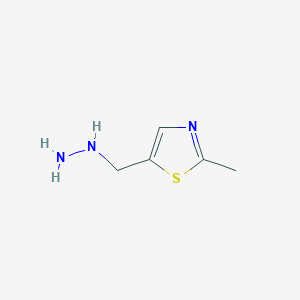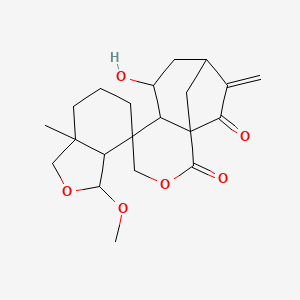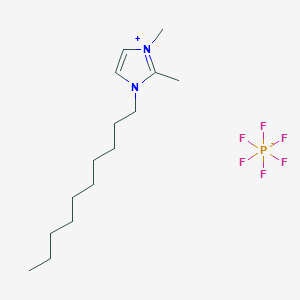![molecular formula C14H13N3O3 B12111650 N-[(E)-1-(furan-2-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B12111650.png)
N-[(E)-1-(furan-2-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-furyl)-1-(hydrazinocarbonyl)vinyl]benzamide is a complex organic compound characterized by the presence of a furan ring, a hydrazinocarbonyl group, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-furyl)-1-(hydrazinocarbonyl)vinyl]benzamide typically involves the reaction of 2-furylcarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for N-[2-(2-furyl)-1-(hydrazinocarbonyl)vinyl]benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2-furyl)-1-(hydrazinocarbonyl)vinyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The hydrazinocarbonyl group can be reduced to form corresponding amines.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-furyl)-1-(hydrazinocarbonyl)vinyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-(2-furyl)-1-(hydrazinocarbonyl)vinyl]benzamide involves its interaction with specific molecular targets. The hydrazinocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The furan ring may also interact with biological membranes, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(4-fluorophenyl)-1-(hydrazinocarbonyl)vinyl]benzamide
- N-[2-(2,4-dimethoxyphenyl)-1-(hydrazinocarbonyl)vinyl]benzamide
- N-[1-(hydrazinocarbonyl)-2-(2-thienyl)vinyl]benzamide
Uniqueness
N-[2-(2-furyl)-1-(hydrazinocarbonyl)vinyl]benzamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H13N3O3 |
|---|---|
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
N-[(E)-1-(furan-2-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C14H13N3O3/c15-17-14(19)12(9-11-7-4-8-20-11)16-13(18)10-5-2-1-3-6-10/h1-9H,15H2,(H,16,18)(H,17,19)/b12-9+ |
InChI-Schlüssel |
CTORJSYGWMYYMT-FMIVXFBMSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NN |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


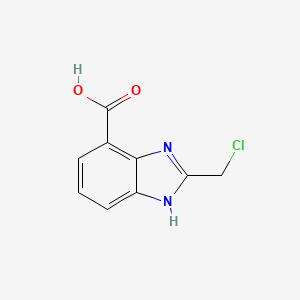

![5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole](/img/structure/B12111588.png)
![2-[(3-methylbutyl)amino]-N-propylpropanamide](/img/structure/B12111592.png)

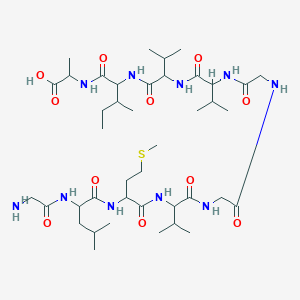

![{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine](/img/structure/B12111621.png)
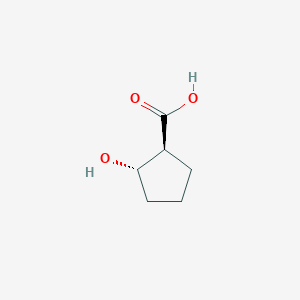
![6-[2-[2-(Trifluoromethyl)pyrrolidin-1-yl]pyrimidin-5-yl]pyrazin-2-amine](/img/structure/B12111627.png)
